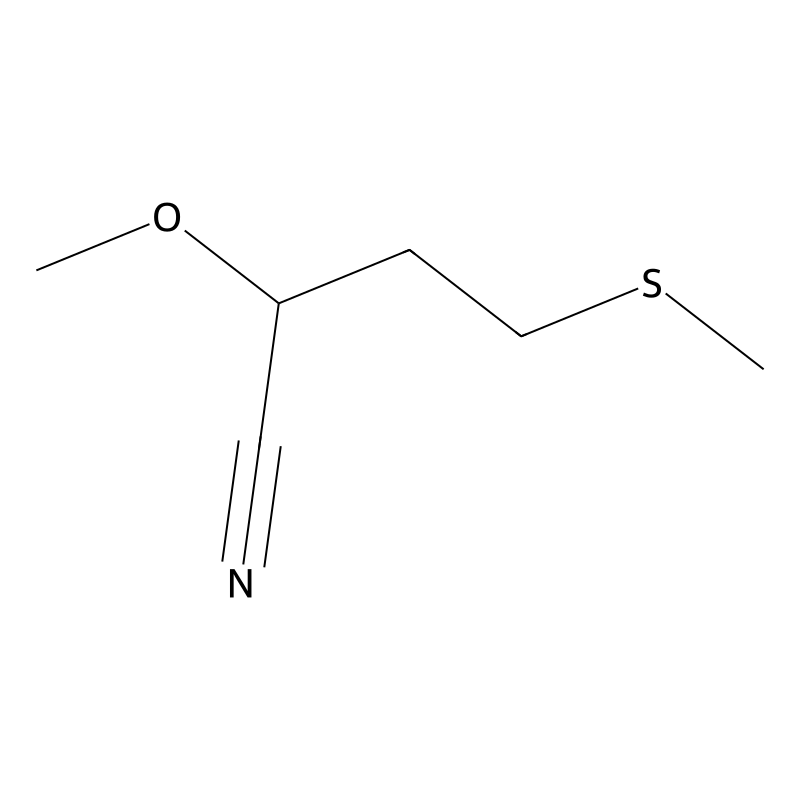

2-Methoxy-4-(methylsulfanyl)butanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methoxy-4-(methylsulfanyl)butanenitrile is an organic compound characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and a nitrile functional group. Its chemical formula is C₇H₁₃NO₂S, and it has a molecular weight of approximately 159.25 g/mol. The presence of the nitrile group distinguishes this compound from others in its class, granting it specific reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common reagents for this transformation include hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: The nitrile group can be reduced to yield primary amines. Lithium aluminum hydride or catalytic hydrogenation are typical reagents used for this process.

- Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions, often facilitated by bases such as sodium hydride or potassium carbonate.

The products of these reactions can vary widely, leading to a range of derivatives useful in further synthetic pathways.

The synthesis of 2-Methoxy-4-(methylsulfanyl)butanenitrile typically involves the reaction of appropriate starting materials under controlled conditions. A common method includes:

- Starting Materials: 2-methoxybutanenitrile and methylsulfanyl reagents.

- Reaction Conditions: Conducted under anhydrous conditions to prevent hydrolysis and maximize yield.

- Industrial Production: While specific industrial methods are not well-documented, similar laboratory synthetic routes can be scaled up by optimizing reaction conditions like temperature, pressure, and solvent choice to enhance yield and purity.

2-Methoxy-4-(methylsulfanyl)butanenitrile has several applications:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Biological Research: The compound may be utilized in studies related to enzyme inhibition or biochemical assays.

- Industrial Use: It finds applications in the development of specialty chemicals and materials.

The interaction studies involving 2-Methoxy-4-(methylsulfanyl)butanenitrile focus on its reactivity with enzymes or receptors. The nitrile group may facilitate electrophilic interactions, while the methoxy and methylsulfanyl groups could modulate these interactions through steric and electronic effects. Such studies are crucial for understanding its potential as a pharmaceutical agent or biochemical probe.

Similar Compounds- 2-Methoxy-4-(methylsulfanyl)butanoic acid

- 2-Methoxy-4-(methylsulfanyl)butane

- 2-Methoxy-4-(methylsulfanyl)butanamide

Uniqueness

2-Methoxy-4-(methylsulfanyl)butanenitrile is unique due to the presence of the nitrile functional group, which imparts distinct reactivity compared to similar compounds that lack this feature. This characteristic makes it particularly valuable in synthetic chemistry and biochemical applications where specific reactivity is essential.

In contrast, compounds such as 2-Methoxy-4-(methylsulfanyl)butanoic acid possess carboxylic acid functionality, affecting their solubility and reactivity profiles differently. Similarly, 2-Methoxy-4-(methylsulfanyl)butanamide contains an amide functional group, altering its interactions with biological systems compared to the nitrile-containing compound.